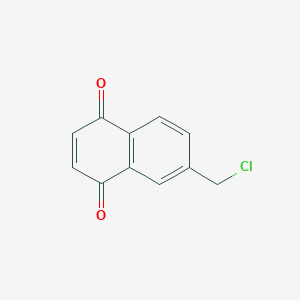

6-(Chloromethyl)naphthalene-1,4-dione

Description

Significance of Naphthoquinone Derivatives in Contemporary Chemical Research

Naphthoquinone derivatives are of significant interest in modern chemical research due to their broad spectrum of biological activities and versatile chemical reactivity. bohrium.comresearchgate.net The quinone moiety's ability to undergo redox cycling and participate in Michael addition reactions makes these compounds valuable scaffolds in medicinal chemistry and materials science. nih.gov Researchers have extensively explored the synthesis of naphthoquinone derivatives to develop new therapeutic agents, including anticancer, antimicrobial, and antiparasitic drugs. frontiersin.orgnih.gov The introduction of various functional groups onto the naphthoquinone core allows for the fine-tuning of their electronic and steric properties, leading to compounds with enhanced or novel activities. nih.gov

The inherent reactivity of the naphthoquinone scaffold also makes it a valuable building block in organic synthesis. bohrium.com The electron-deficient nature of the quinone ring facilitates a variety of chemical transformations, enabling the construction of complex molecular architectures. This has led to their use in the synthesis of natural products, dyes, and functional materials.

Overview of Halogenated Naphthoquinones as Versatile Synthetic Intermediates

The introduction of halogen atoms to the naphthoquinone framework significantly modifies its chemical reactivity and provides a handle for further functionalization. Halogenated naphthoquinones are key intermediates in the synthesis of a wide range of derivatives. sciforum.net The halogen atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents, such as amino, alkoxy, and thioether groups. nih.govnih.gov

For instance, 2,3-dichloro-1,4-naphthoquinone is a common starting material for the synthesis of numerous monosubstituted and disubstituted naphthoquinone derivatives. mdpi.com The stepwise substitution of the chlorine atoms allows for the controlled introduction of different functionalities. This versatility has made halogenated naphthoquinones indispensable tools for creating libraries of compounds for biological screening and for the synthesis of targeted molecules with specific properties. nih.gov Studies have shown that halogen-containing 1,4-naphthoquinone (B94277) derivatives exhibit marked activity against various pathogens. sciforum.net

Conceptual Framework for Understanding the Reactivity and Synthetic Utility of 6-(Chloromethyl)naphthalene-1,4-dione

This compound is a bifunctional molecule possessing two key reactive sites: the electrophilic naphthoquinone ring and the reactive chloromethyl group. This dual reactivity makes it a particularly interesting and useful synthetic intermediate.

The naphthoquinone core is susceptible to nucleophilic attack, particularly at the 2- and 3-positions, via Michael addition reactions. The electron-withdrawing nature of the carbonyl groups activates the double bond for such additions. Furthermore, the quinone system can undergo redox reactions, which is a key feature of its biological activity. mdpi.com

The chloromethyl group attached to the aromatic ring at the 6-position provides a site for nucleophilic substitution reactions (SN2 type). nbinno.com The chlorine atom can be displaced by a wide range of nucleophiles, enabling the attachment of diverse side chains to the naphthalene (B1677914) scaffold. nbinno.com The reactivity of the chloromethyl group is analogous to that of benzyl (B1604629) chloride, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. nih.gov

The synthetic utility of this compound lies in the ability to selectively perform reactions at either of these sites or to utilize both in a sequential manner to build complex molecules. This allows for the creation of a diverse array of derivatives with potentially unique biological and material properties. The interplay between the reactivity of the quinone ring and the chloromethyl group offers a rich platform for chemical exploration and the development of novel functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₇ClO₂ |

| CAS Number | 81402-04-2 |

| Molecular Weight | 206.62 g/mol |

| Appearance | (Not specified in provided results) |

| Melting Point | (Not specified in provided results) |

| Boiling Point | (Not specified in provided results) |

| Solubility | (Not specified in provided results) |

Structure

3D Structure

Properties

CAS No. |

81402-04-2 |

|---|---|

Molecular Formula |

C11H7ClO2 |

Molecular Weight |

206.62 g/mol |

IUPAC Name |

6-(chloromethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C11H7ClO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H,6H2 |

InChI Key |

VWEIMPVXPBVRQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCl)C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloromethyl Naphthalene 1,4 Dione and Analogues

Foundational Synthetic Routes to the Naphthalene-1,4-dione Core

Oxidation of Naphthalene (B1677914) and Related Precursors

The most direct and widely used method for synthesizing the parent naphthalene-1,4-dione is the oxidation of naphthalene. This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent often depending on the scale and desired efficiency of the reaction.

Industrially, the synthesis typically involves the aerobic oxidation of naphthalene in the gas phase over a vanadium oxide (V₂O₅) catalyst. This method is suitable for large-scale production. For laboratory-scale synthesis, a common and inexpensive route is the oxidation of naphthalene with chromium trioxide (CrO₃) in glacial acetic acid. govinfo.gov This procedure, while effective, involves stoichiometric use of a heavy metal oxidant. A detailed procedure published in Organic Syntheses describes the gradual addition of a naphthalene solution in acetic acid to a solution of chromium trioxide, yielding 1,4-naphthoquinone (B94277) after precipitation and purification. orgsyn.org The reported yields for this method are typically in the range of 18-22%. orgsyn.org

Alternative oxidizing agents have also been employed. For instance, ceric ammonium (B1175870) sulfate (B86663) has been reported to oxidize naphthalene to naphthalene-1,4-dione, providing another option for this key transformation.

| Oxidizing Agent/System | Typical Conditions | Scale | Reported Yield |

|---|---|---|---|

| Vanadium Oxide (V₂O₅) with O₂ | Gas phase, high temperature | Industrial | ~36% (with phthalic anhydride (B1165640) as a major byproduct) |

| Chromium Trioxide (CrO₃) | Glacial acetic acid, 0-15°C | Laboratory | 18-22% |

| Ceric Ammonium Sulfate (CAS) | Acetonitrile/H₂SO₄/H₂O | Laboratory | N/A |

Strategies for Regioselective Installation of the Chloromethyl Moiety on Naphthoquinone Frameworks

Synthesizing 6-(chloromethyl)naphthalene-1,4-dione presents a significant regiochemical challenge. The chloromethyl group must be installed on the benzenoid ring (at C-6) rather than the quinone ring (C-2 or C-3).

Direct Chloromethylation Approaches

Direct chloromethylation of the pre-formed naphthalene-1,4-dione core is not a synthetically viable strategy. The quinone ring is highly electron-deficient, which deactivates the entire aromatic system towards electrophilic aromatic substitution reactions like Friedel-Crafts-type chloromethylation. Furthermore, the reagents typically used for chloromethylation (e.g., formaldehyde (B43269) and HCl, or chloromethyl methyl ether) are reactive towards the carbonyl groups of the quinone.

For comparison, the chloromethylation of the electron-rich parent hydrocarbon, naphthalene, proceeds readily. This reaction typically employs reagents such as paraformaldehyde and hydrochloric acid in the presence of a catalyst like phosphoric acid to yield 1-chloromethylnaphthalene. mdpi.com However, the deactivating and reactive nature of the quinone moiety prevents the analogous reaction from being effective on the naphthalene-1,4-dione scaffold.

Functional Group Interconversions for Chloromethyl Group Formation

A more plausible and controllable route to this compound involves a multi-step sequence starting with a precursor that allows for regioselective functionalization prior to the formation of the quinone ring. This approach relies on well-established functional group interconversions. A logical synthetic pathway can be constructed as follows:

Step 1: Regioselective Acylation of 2-Methylnaphthalene (B46627) The synthesis can commence with a readily available starting material, 2-methylnaphthalene. The key step for installing a functional group at the desired C-6 position is a Friedel-Crafts acylation. The acetylation of 2-methylnaphthalene has been shown to produce 2-methyl-6-acetylnaphthalene with good selectivity under specific conditions. The choice of solvent is critical in directing the position of acylation; for instance, conducting the reaction in nitrobenzene (B124822) favors the formation of the desired β-substituted product (2-methyl-6-acetylnaphthalene), whereas solvents like dichloromethane (B109758) lead to a preference for α-substitution. govinfo.gov

| Solvent | Major Isomer | Yield of 2-methyl-6-acetylnaphthalene | Reference |

|---|---|---|---|

| Nitrobenzene | β-substitution (C-6) | 61.8% | govinfo.gov |

| Dichloromethane | α-substitution (C-1) | 25.4% | govinfo.gov |

Step 2: Oxidation to the Naphthoquinone Core Once 2-methyl-6-acetylnaphthalene is obtained, the next step is the oxidation of the naphthalene ring system to the 1,4-dione. The oxidation of substituted naphthalenes, such as 2-methylnaphthalene, to the corresponding 1,4-naphthoquinone (menadione or vitamin K3) is a known industrial process, often utilizing chromium trioxide. stackexchange.comguidechem.com This precedent suggests that a similar oxidation of 2-methyl-6-acetylnaphthalene would yield the desired 6-acetyl-2-methylnaphthalene-1,4-dione, preserving the acetyl group for further modification.

Step 3: Side-Chain Functional Group Interconversion With the 6-acetylnaphthalene-1,4-dione (B11898519) scaffold in hand, the final stage involves converting the acetyl group into a chloromethyl group. This is typically achieved through a two-step sequence:

Reduction of the Ketone: The acetyl group's carbonyl can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding a 6-(1-hydroxyethyl) substituent.

Conversion of Alcohol to Chloride: The resulting hydroxyl group is then converted to a chloride. A more direct precursor would be the 6-hydroxymethyl derivative, which could be obtained by reduction of a 6-carboxy or 6-formyl group. The conversion of a primary alcohol (a hydroxymethyl group) to the corresponding chloride is a standard transformation readily accomplished with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

This multi-step pathway, leveraging regioselective control followed by robust oxidation and standard functional group interconversions, represents the most logical and feasible approach to the synthesis of this compound.

Advanced Synthetic Techniques Applicable to the this compound Scaffold

Modern organic synthesis has seen the development of powerful catalytic methods for the functionalization of aromatic frameworks. While these methods have not been specifically reported for the synthesis of this compound, they represent the state-of-the-art for modifying the naphthoquinone core and are thus highly relevant to the synthesis of its analogues.

Catalytic Approaches in Naphthoquinone Functionalization

Recent research has focused on the transition-metal-catalyzed C−H functionalization of the naphthoquinone ring. These methods allow for the direct formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds on the electron-deficient quinone ring, typically at the C-2 or C-3 positions, which are activated for nucleophilic attack or radical addition.

For example, the oxidative coupling of 1,4-naphthoquinone with anilines to form 2-amino-1,4-naphthoquinones can be effectively catalyzed by copper(II) acetate (B1210297). In the presence of a catalytic amount of Cu(OAc)₂, the reactions are cleaner, faster, and provide higher yields compared to the uncatalyzed process. Similarly, an iron-catalyzed system promoted by visible light has been developed for the oxidative addition of sulfoximines to naphthoquinones, demonstrating high reactivity and regioselectivity. Cobalt(III) catalysis has also been employed for the C-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones. These catalytic strategies highlight advanced approaches for creating diverse libraries of functionalized naphthoquinone derivatives.

| Catalyst System | Coupling Partner | Type of Functionalization | Position |

|---|---|---|---|

| Copper(II) Acetate | Anilines | C-N bond formation (Amination) | C-2 |

| Iron(III) Chloride / Visible Light | Sulfoximines | C-S/N bond formation | C-2 |

| Cobalt(III) Complex | Isoquinolones | C-C bond formation (Alkenylation) | C-2 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene-1,4-dione |

| Naphthalene |

| Phthalic anhydride |

| 1-Chloromethylnaphthalene |

| 2-Methylnaphthalene |

| 2-Methyl-6-acetylnaphthalene |

| 2-Acetylnaphthalene |

| Menadione (2-Methyl-1,4-naphthoquinone) |

| 6-Acetyl-2-methylnaphthalene-1,4-dione |

| 6-(1-Hydroxyethyl)naphthalene-1,4-dione |

| 2-Amino-1,4-naphthoquinone |

| Aniline |

| Isoquinolone |

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of naphthoquinone chemistry, palladium-catalyzed cross-coupling reactions are instrumental for the direct C-H functionalization and arylation of the quinone core, providing access to a wide range of analogues.

Research has demonstrated that the direct C-H functionalization of benzoquinone, a related structure, can be achieved using a palladium catalyst. This method allows for the controlled introduction of aryl, heteroaryl, and other groups directly onto the quinone ring. nih.gov Such reactions are often conducted in environmentally benign solvents like water or acetone (B3395972). nih.govresearchgate.net The process can be managed to yield either mono- or di-substituted products, and it is even possible to install two different functional groups in a one-pot procedure. nih.govresearchgate.net

Similarly, palladium(II) acetate has been used to catalyze the oxidative coupling of quinones with various aromatic compounds. growingscience.com These coupling reactions represent a powerful tool for creating aryl-substituted naphthoquinone analogues. The choice of ligands, solvents, and oxidants is critical in these transformations to control regioselectivity and maximize yield. For instance, ligand-directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, has become a highly predictable and versatile strategy. nih.gov While many examples focus on functionalizing the quinone ring at the 2- or 3-positions, these principles can be extended to develop routes for analogues substituted on the benzene (B151609) ring.

| Catalyst System | Substrate | Coupling Partner | Product Scope | Reference |

| Pd(OAc)₂ | 1,4-Naphthoquinone | Arenes | 2-Aryl-1,4-naphthoquinones | growingscience.com |

| Pd Catalyst | Benzoquinone | Aryl/Heteroaryl Boronic Acids | Mono- and Di-substituted Benzoquinones | nih.gov |

| Pd(OAc)₂ / Ligand | Arenes with Directing Groups | Various | Site-selective Functionalized Arenes | nih.gov |

Brönsted Acid Catalysis for Arylation

Brönsted acid catalysis offers a metal-free alternative for the functionalization of naphthoquinones, often proceeding through Friedel-Crafts-type mechanisms. This approach is particularly effective for the direct oxidative arylation of the 1,4-naphthoquinone scaffold with electron-rich aromatic compounds.

An inexpensive and straightforward method has been developed for the direct C-H arylation of 1,4-naphthoquinone using readily available Brönsted acids such as para-toluenesulfonic acid (p-TsOH). researchgate.netnih.gov Under simple and easily achievable reaction conditions, electron-rich arenes like anisole (B1667542) and dimethoxybenzene derivatives undergo functionalization to furnish 2-arylnaphthoquinones in good yields. researchgate.net This reaction is believed to proceed via the activation of the naphthoquinone ring by the Brönsted acid, increasing its electrophilicity and making it susceptible to nucleophilic attack by the electron-rich arene. The subsequent oxidative aromatization yields the final product. The scope of this method is influenced by the nucleophilicity of the arene partner, with more electron-rich systems generally providing higher yields. researchgate.net

| Catalyst (Brönsted Acid) | Naphthoquinone Substrate | Arylating Agent | Typical Yield | Reference |

| p-Toluenesulfonic acid | 1,4-Naphthoquinone | 1,3-Dimethoxybenzene | Good | researchgate.net |

| Trifluoroacetic acid (TFA) | 1,4-Naphthoquinone | Anisole | Moderate to Good | researchgate.net |

| Methanesulfonic acid | 1,4-Naphthoquinone | 1,2,4-Trimethoxybenzene | Good | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. These strategies are particularly powerful for the rapid assembly of complex molecular scaffolds from simple precursors.

In the synthesis of naphthoquinone analogues, MCRs often utilize 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) as a key building block. One-pot, three-component reactions involving lawsone, various aldehydes, and a source of nitrogen (like an amine or ammonia) or a carbon nucleophile (like malononitrile) can generate a vast library of structurally diverse and densely functionalized heterocyclic systems fused to the naphthoquinone core. researchgate.netresearchgate.net For example, the reaction of 2-hydroxynaphthalene-1,4-dione, an aromatic aldehyde, and malononitrile (B47326) can be catalyzed by an organocatalyst under solvent-free ball-milling conditions to produce annulated 2-amino-3-cyano-4H-pyran derivatives. researchgate.net These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, to build complex structures in a single step.

| Naphthoquinone Precursor | Component 2 | Component 3 | Catalyst/Conditions | Product Class | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Malononitrile | TEACB / Ball-milling | Benzo[g]chromene derivatives | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Amines | InCl₃ / Water | 2-Hydroxy-3-(aminomethyl)naphthalene-1,4-diones | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Benzaldehydes | Aryl Amines | InCl₃ / Ethanol | Benzoacridine-5,6-dione derivatives | nih.gov |

Methodological Considerations for Reaction Optimization

The successful synthesis of this compound and its analogues relies heavily on the careful optimization of reaction conditions to maximize yield, purity, and selectivity. Key parameters that require systematic investigation include the choice of catalyst, solvent, temperature, and the nature of the reactants and any additives.

In palladium-catalyzed C-H functionalization, the selection of the ligand is paramount as it influences the reactivity and selectivity of the palladium center. nih.gov Similarly, the choice of oxidant and additives can determine the efficiency of the catalytic cycle. For Brönsted acid-catalyzed arylations, the concentration and strength of the acid are critical. An optimal acid concentration is needed to activate the substrate without promoting undesired side reactions or decomposition. researchgate.net Solvent choice also plays a significant role; while some reactions proceed efficiently under solvent-free conditions, others may require specific media to ensure solubility of reactants and stabilization of intermediates. nih.gov

Optimization of multicomponent reactions often focuses on finding a catalyst that can promote all steps of the reaction cascade efficiently. researchgate.net Temperature and reaction time must be balanced to ensure the completion of the reaction while minimizing the formation of byproducts. The stoichiometry of the reactants is another crucial factor, as an excess of one component may lead to different reaction pathways or complicate purification. Ultimately, a systematic approach to varying these parameters is essential for developing robust and scalable synthetic routes to the target naphthoquinone derivatives.

Reactivity Profiles and Mechanistic Studies of 6 Chloromethyl Naphthalene 1,4 Dione

Electronic Structure and Reactive Sites of the Naphthoquinone System

The naphthalene-1,4-dione core is an electron-deficient system, a characteristic feature of quinones. rsc.org This deficiency arises from the presence of two electron-withdrawing carbonyl groups conjugated with the aromatic rings. The electronic structure can be described by resonance, which delocalizes the positive charge across the ring system, particularly at the C2 and C3 positions, making them susceptible to nucleophilic attack. wikipedia.org

Density functional theory (DFT) calculations on related polycyclic aromatic hydrocarbons like naphthalene (B1677914) show that the distribution of electron density is not uniform across the molecule. researchgate.net In 1,4-naphthoquinone (B94277), the carbonyl carbons (C1 and C4) are highly electrophilic, as are the α,β-unsaturated carbons at C2 and C3. The benzene (B151609) ring (C5-C8) is less electron-deficient than the quinone ring. The primary reactive sites for nucleophilic attack on the naphthoquinone system are the C2 and C3 positions, which are susceptible to Michael-type conjugate addition. researchgate.netresearchgate.net

Influence of the Chloromethyl Substituent on Electrophilic and Nucleophilic Reactivity

The chloromethyl group (-CH₂Cl) at the C6 position introduces an additional, highly reactive electrophilic center. This group does not significantly alter the inherent electrophilicity of the quinone ring but provides a secondary site for nucleophilic substitution. nih.gov The chloromethyl group is analogous to a benzylic halide, making the methylene (B1212753) carbon highly susceptible to SN2 reactions due to the stabilization of the transition state by the adjacent naphthalene ring. nih.gov

Nucleophilic Substitution Reactions at the Naphthoquinone Core and Chloromethyl Group

Nucleophilic reactions involving 6-(chloromethyl)naphthalene-1,4-dione can occur at two distinct locations: addition or substitution on the quinone ring, and substitution at the chloromethyl group. The outcome often depends on the nature of the nucleophile and the reaction conditions. researchgate.netelsevierpure.com

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are known to react with quinone systems. science.gov For this compound, two main pathways are possible. The first is a 1,2-addition to one of the carbonyl groups, and the second is a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system at the C2 or C3 position. Hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like organocuprates favor 1,4-addition.

Additionally, active methylene compounds can participate in domino reactions with similar structures, suggesting that stabilized carbanions could react with the electrophilic double bond of the quinone ring. nih.gov Another potential reaction site is the chloromethyl group, where carbon nucleophiles can displace the chloride ion via an SN2 mechanism, leading to C-C bond formation at the C6 position. elsevierpure.com

Table 1: Potential Reactions with Carbon Nucleophiles

| Nucleophile Type | Potential Reaction Site | Reaction Type | Expected Product |

|---|---|---|---|

| Grignard Reagents (RMgX) | C1/C4 Carbonyl | 1,2-Addition | Tertiary Alcohol |

| Organocuprates (R₂CuLi) | C2/C3 Position | 1,4-Conjugate Addition | 2-Alkyl-naphthalene-1,4-dione |

Nitrogen nucleophiles, particularly primary and secondary amines, readily react with naphthoquinones. rsc.orgresearchgate.net The reaction of 2,3-dichloro-1,4-naphthoquinone with various amines demonstrates that substitution at the quinone ring is a common pathway. researchgate.net For this compound, amines can attack the C2 or C3 position via Michael addition, often followed by oxidation to yield a substituted aminonaphthoquinone. researchgate.net

Alternatively, amines can act as nucleophiles in an SN2 reaction at the chloromethyl group, displacing the chloride to form a 6-(aminomethyl)naphthalene-1,4-dione derivative. nih.gov The choice between these two pathways can be influenced by steric hindrance and the basicity of the amine. Azide ions can also serve as potent nucleophiles, potentially leading to the formation of azidomethyl derivatives via SN2 substitution at the chloromethyl group.

Table 2: Observed Reactions of Naphthoquinones with Nitrogen Nucleophiles

| Nucleophile | Substrate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Amines | 2,3-dichloro-1,4-naphthoquinone | Nucleophilic Substitution | N-substituted aminonaphthoquinones | researchgate.net |

| Amines | Naphthalene-1,4-dione | Michael Addition | 2-Amino-naphthalene-1,4-diones | rsc.org |

Oxygen nucleophiles such as alkoxides and hydroxides can also react with the this compound structure. Alkoxides may attack the electrophilic C2/C3 positions of the quinone ring. nih.gov In reactions with similar activated systems, alkoxides have been shown to attack exocyclic double bonds, which is analogous to a Michael addition on the naphthoquinone ring. nih.gov

Hydroxide (B78521) ions can lead to the formation of hydroxynaphthoquinones, such as the well-known lawsone (2-hydroxy-1,4-naphthoquinone), though this typically requires a leaving group on the quinone ring. A more likely reaction for this compound would be the SN2 displacement of chloride by a hydroxide or alkoxide at the chloromethyl group, yielding the corresponding alcohol or ether. elsevierpure.com

Table 3: Potential Reactions with Oxygen Nucleophiles

| Nucleophile | Potential Reaction Site | Reaction Type | Expected Product |

|---|---|---|---|

| Alkoxides (RO⁻) | C2/C3 Position | Michael Addition | 2-Alkoxy-naphthalene-1,4-dione |

| Alkoxides (RO⁻) | C6-Methylene | SN2 Substitution | 6-(Alkoxymethyl)naphthalene-1,4-dione |

Sulfur-centered nucleophiles, like thiols, are particularly effective in Michael additions to quinones due to their "soft" nucleophilic character. researchgate.net The reaction of thiols with 1,4-naphthoquinone derivatives typically yields thioether-substituted products at the C2 or C3 position. researchgate.net Therefore, the reaction of this compound with thiols is expected to proceed readily via conjugate addition to the quinone ring.

Selenium nucleophiles exhibit similar, and often enhanced, reactivity compared to their sulfur counterparts. researchgate.netnih.gov Selenols are excellent nucleophiles and are known to add to electrophilic centers. nih.gov The reaction of selenium electrophiles with alkenes proceeds through a seleniranium ion intermediate, highlighting the strong interaction between selenium and double bonds. windows.netcardiff.ac.uk Conversely, selenium nucleophiles, which can be generated in situ from elemental selenium and an organic halide, can participate in nucleophilic substitution reactions. nih.gov Thus, both the quinone ring and the chloromethyl group are potential sites for attack by sulfur and selenium nucleophiles.

Table 4: Potential Reactions with Sulfur and Selenium Nucleophiles

| Nucleophile | Potential Reaction Site | Reaction Type | Expected Product |

|---|---|---|---|

| Thiols (RSH) | C2/C3 Position | Michael Addition | 2-(Alkylthio)naphthalene-1,4-dione |

| Thiols (RSH) | C6-Methylene | SN2 Substitution | 6-((Alkylthio)methyl)naphthalene-1,4-dione |

| Selenols (RSeH) | C2/C3 Position | Michael Addition | 2-(Alkylselanyl)naphthalene-1,4-dione |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Naphthoquinones, including derivatives like this compound, can function as dienophiles due to the presence of an electron-deficient double bond within the quinone ring system. The reaction involves the 1,4-addition of a conjugated diene across one of the C=C bonds of the quinone moiety.

The reactivity of the naphthoquinone system in Diels-Alder reactions is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the dienophile typically accelerate the reaction rate in normal-demand Diels-Alder reactions. mnstate.edu While specific studies on this compound are not extensively detailed in the literature, the principles governing the cycloaddition of related structures provide a framework for understanding its potential reactivity. For instance, the reaction of 1,4-naphthoquinone with cyclic dienes like 1,3-cyclopentadiene proceeds smoothly to yield the corresponding cycloadducts. beilstein-journals.org

Visible-light energy-transfer catalysis has emerged as a modern strategy for achieving intermolecular dearomative [4+2] cycloaddition of naphthalenes with styrenes, overcoming the high kinetic barrier often associated with thermal methods. nih.govresearchgate.net This photochemical approach allows for the construction of complex bicyclo[2.2.2]octa-2,5-diene scaffolds from flat aromatic compounds, suggesting a potential pathway for the functionalization of this compound. nih.govresearchgate.net

The intramolecular variant, the dehydro-Diels–Alder (DDA) reaction, has also been utilized to synthesize arylnaphthalene structures from styrene-yne precursors, with the reaction solvent determining the selectivity between arylnaphthalene and aryldihydronaphthalene products. nih.govnih.gov These higher-order cycloaddition reactions, such as the [6+4] cycloaddition, offer pathways to assemble complex bicyclic systems, although they can be limited by a lack of periselectivity. organicreactions.org

Condensation Reactions

The carbonyl groups of the quinone ring and the α-protons of the chloromethyl group in this compound are potential sites for condensation reactions. Aldol-type condensations involve the reaction of an enolate with a carbonyl compound. nih.gov In the case of this compound, the presence of the electron-withdrawing chlorine atom and the adjacent naphthoquinone system can increase the acidity of the protons on the chloromethyl carbon (the α-carbon). nih.gov

This increased acidity facilitates the formation of a carbanion upon treatment with a base. This nucleophilic carbanion can then attack an electrophilic carbonyl compound, such as an aldehyde or ketone, in an aldol-type condensation. This reactivity is analogous to that observed in 6-(chloromethyl)-6-methylfulvene, where the increased CH-acidity of the chloromethyl group allows for an unprecedented aldol (B89426) condensation. nih.gov

Furthermore, intramolecular aldol reactions can occur in molecules containing two carbonyl groups, leading to the formation of cyclic products. libretexts.org For dicarbonyl compounds like 2,6-heptanedione, base treatment leads to the formation of a cyclohexenone product through an internal condensation. libretexts.org This highlights the potential for complex intramolecular reactions if other carbonyl functionalities are present in derivatives of this compound.

Photochemical Transformations of Naphthoquinone Systems

Naphthoquinones are photochemically active compounds due to their favorable photophysical properties. mdpi.com They can undergo a variety of transformations upon irradiation with light, including photoacylations and photocycloadditions. mdpi.comresearchgate.net

One significant reaction is the photoacylation of 1,4-quinones with aldehydes. This process provides a direct method for producing acylated 1,4-hydroquinones from readily available starting materials. mdpi.com Studies on 1,4-naphthoquinone have demonstrated that photoacylation with various aldehydes can be successfully conducted under continuous-flow conditions using UVB light, often with acetone (B3395972) as a triplet photosensitizer. mdpi.comjcu.edu.au The resulting acylated naphthohydroquinones are typically formed in good to excellent yields. These intermediates can then be oxidized in-line to yield the corresponding acylated 1,4-naphthoquinones. mdpi.comjcu.edu.au

The table below summarizes the results from a study on the photoacylation of 1,4-naphthoquinone with different aldehydes under continuous-flow conditions. mdpi.com

| Aldehyde | Residence Time (min) | Conversion (%) | Isolated Yield (%) |

| Butyraldehyde | 25 | 82 | 70 |

| Butyraldehyde | 50 | 87 | 78 |

| Butyraldehyde | 70 | 90 | 86 |

| Isovaleraldehyde | 70 | 85 | 77 |

| Pivalaldehyde | 70 | 45 | 30 |

| Benzaldehyde | 70 | 99 | 90 |

In addition to photoacylation, 1,4-naphthoquinones participate in [2+2] photocycloaddition reactions with alkenes. researchgate.netresearchgate.net These reactions, which can be performed under continuous-flow conditions in concentrating solar trough reactors, yield cyclobutane (B1203170) derivatives. researchgate.netjcu.edu.au These photochemical transformations provide versatile methods for the functionalization of the naphthoquinone core.

Functional Group Transformations Involving the Chloromethyl Moiety

The chloromethyl group on the naphthalene ring is a highly reactive functional group, serving as a key site for synthetic modifications.

Conversion to Thiol Derivatives

The chloromethyl group is highly susceptible to nucleophilic substitution, making it an excellent precursor for introducing various functional groups. nbinno.com One such transformation is the conversion to thiol derivatives through reaction with sulfur nucleophiles. The chlorine atom can be readily displaced by a thiol-containing nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield the corresponding naphthylmethyl thiol.

In addition to direct substitution at the chloromethyl group, the naphthoquinone ring itself is reactive towards thiols. Polycyclic aromatic hydrocarbon (PAH) o-quinones are known to react with cellular thiols like glutathione (B108866) (GSH) and cysteine. nih.gov The reaction mechanism typically involves a Michael-type 1,4-addition of the thiol to the electron-deficient quinone ring. Studies using naphthalene-1,2-dione as a model compound have shown that the second-order rate constants for the addition of thiols are significant, with reactions often completing within minutes, especially at near-physiological pH. nih.gov This dual reactivity—at both the chloromethyl group and the quinone ring—allows for the synthesis of a variety of sulfur-containing naphthoquinone derivatives.

Dehalogenation and Reductive Processes

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. For this compound, the chlorine atom of the chloromethyl group can be removed through reductive dehalogenation. epa.gov This process typically involves the replacement of the halogen with a hydrogen atom, effectively converting the chloromethyl group into a methyl group.

Reductive dehalogenation can be achieved using various reagents and conditions. Catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen, is a common method. Other reducing agents, including metal hydrides or dissolving metal systems, can also be employed. Under anaerobic conditions, reductive mechanisms are the predominant pathway for the removal of halogens from aromatic compounds. epa.gov Advanced reduction processes, such as those utilizing UV light in the presence of sulfite (B76179) (UV/sulfite), can generate hydrated electrons (eaq⁻) that are powerful reducing agents capable of dehalogenating organic compounds. researchgate.net

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic strategies. The molecule's behavior is dictated by the interplay between the electrophilic quinone ring and the reactive chloromethyl group.

Nucleophilic Substitution: The chloromethyl group exhibits high reactivity in SN2 reactions, a characteristic attributed to the activating nature of the naphthyl group, which is comparable to allylic and benzylic systems. nih.govnbinno.com The reaction proceeds via a backside attack by a nucleophile, leading to the displacement of the chloride ion through a single transition state.

Condensation Reactions: In base-catalyzed condensation reactions, the key intermediate is a carbanion formed by the deprotonation of the α-carbon of the chloromethyl group. The stability of this intermediate is enhanced by the adjacent electron-withdrawing naphthoquinone moiety. nih.gov

Photochemical Reactions: Photochemical transformations of naphthoquinones are initiated by the absorption of light, which promotes the molecule to an excited singlet state. This is followed by intersystem crossing (ISC) to a longer-lived triplet excited state. nih.gov This triplet state is the key reactive intermediate that participates in subsequent reactions like hydrogen abstraction from aldehydes (in photoacylation) or cycloaddition with alkenes. mdpi.comresearchgate.net

Addition to Quinone Ring: Nucleophilic addition to the quinone ring, such as the Michael addition of thiols, proceeds through a resonance-stabilized enolate or hydroquinone (B1673460) intermediate. nih.gov In the case of thiol addition to naphthalene-1,2-dione, the reaction results in a catechol or o-quinone adduct. nih.gov

Identifying these intermediates is often accomplished through a combination of spectroscopic techniques and kinetic studies. For example, reaction coordinate diagrams can be constructed to visualize the energy profile of a reaction, identifying transition states and intermediates. youtube.com The characterization of transient species helps in confirming proposed mechanistic pathways and optimizing reaction conditions for desired outcomes.

Derivatization Strategies and Synthesis of Complex Molecular Architectures from 6 Chloromethyl Naphthalene 1,4 Dione

Synthesis of Monosubstituted and Disubstituted Naphthoquinone Derivatives

The reactive chloromethyl group at the 6-position of the naphthalene-1,4-dione core is highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of monosubstituted derivatives. This reactivity is analogous to that of benzylic halides and is enhanced by the activating nature of the naphthalene (B1677914) ring system. nih.gov The reaction typically follows an S_N2 mechanism, where various nucleophiles displace the chloride ion.

Common nucleophiles used for this purpose include:

Oxygen nucleophiles: Alcohols and phenols react in the presence of a base to form the corresponding ether derivatives.

Nitrogen nucleophiles: Primary and secondary amines, as well as heterocyclic compounds like imidazole (B134444) and triazole, can be readily alkylated to yield N-substituted products. wjpsonline.comderpharmachemica.com

Sulfur nucleophiles: Thiols and thiophenols react to produce thioethers.

Other nucleophiles: Azides can be introduced to form an azidomethyl derivative, a key precursor for synthesizing triazoles via cycloaddition reactions.

Disubstituted derivatives can be synthesized by further reactions on the quinone ring of the monosubstituted product. The electron-deficient nature of the quinone moiety facilitates nucleophilic addition reactions, often at the C2 and C3 positions. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophiles is a common method for synthesizing mono- and disubstituted derivatives, and similar principles can be applied to the 6-(chloromethyl)naphthalene-1,4-dione scaffold after initial substitution at the chloromethyl position. researchgate.net

| Nucleophile | Reaction Condition | Resulting Functional Group | Product Class |

|---|---|---|---|

| ROH (Alcohol) | Base (e.g., NaH, K₂CO₃) | -CH₂OR | Ether |

| ArOH (Phenol) | Base (e.g., K₂CO₃) | -CH₂OAr | Aryl Ether |

| R₂NH (Amine) | Solvent (e.g., THF, DMF) | -CH₂NR₂ | Amine |

| Imidazole | Base | -CH₂-Imidazolium salt | Imidazolium (B1220033) Salt |

| RSH (Thiol) | Base | -CH₂SR | Thioether |

| NaN₃ (Sodium Azide) | Solvent (e.g., DMF, Acetone) | -CH₂N₃ | Azide |

Construction of Polycyclic and Fused Heterocyclic Systems

The strategic functionalization of this compound paves the way for the construction of intricate polycyclic and fused heterocyclic systems. These complex molecules are of significant interest due to their presence in natural products and their potential pharmacological activities.

The synthesis of benzoquinoline and benzoacridine skeletons can be achieved through condensation reactions such as the Friedländer annulation. nih.gov This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, the naphthoquinone moiety can be modified to participate in such cyclization reactions. For example, the chloromethyl group can be used as a handle to introduce a side chain that, after further chemical manipulation, can undergo intramolecular cyclization to form the fused heterocyclic ring.

Quinoxaline and phenazine (B1670421) derivatives are important classes of nitrogen-containing heterocycles. beilstein-journals.org The standard synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org While 1,4-naphthoquinones are not 1,2-dicarbonyls, they can react with 1,2-diamines to form phenazine-type structures. A well-established method involves the reaction of 2,3-dihalo-1,4-naphthoquinones with aryl-1,2-diamines to produce quinoxalinophenazine derivatives. researchgate.net By analogy, this compound can be reacted with various substituted ortho-phenylenediamines. The reaction proceeds via initial nucleophilic addition of the diamine to the quinone ring, followed by condensation and subsequent oxidation to yield the aromatic phenazine system. orientjchem.org This provides a direct route to naphtho[2,3-b]phenazine derivatives bearing a chloromethyl group at the periphery of the polycyclic system.

The synthesis of 1,2,3-triazole hybrids is efficiently accomplished using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov A key strategy involves the initial conversion of the chloromethyl group of this compound into an azidomethyl group by reaction with sodium azide. The resulting 6-(azidomethyl)naphthalene-1,4-dione is a versatile intermediate that can react with a wide array of terminal alkynes in the presence of a copper(I) catalyst to furnish 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net This methodology allows for the facile linkage of the naphthoquinone core to various other molecular fragments, creating diverse hybrid systems. rsc.org

| Heterocyclic System | Key Synthetic Strategy | Precursor from this compound | Key Reagents |

|---|---|---|---|

| Phenazine | Condensation/Oxidation | This compound | ortho-Phenylenediamines |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | 6-(Azidomethyl)naphthalene-1,4-dione | Terminal Alkynes, Cu(I) catalyst |

| Imidazole | Alkylation | This compound | Imidazole |

Imidazole derivatives can be synthesized through various routes. wjpsonline.comrsc.org A direct approach involving this compound is the N-alkylation of an existing imidazole ring. The chloromethyl group readily reacts with the basic nitrogen of imidazole or its derivatives to form N-substituted imidazolium salts. nih.gov These ionic compounds represent a distinct class of derivatives. Alternative strategies involve building the imidazole ring onto the naphthoquinone scaffold. While classic methods like the Debus synthesis are not directly applicable, modifications or multi-step sequences can be devised. For instance, the quinone could be converted to a diamine derivative, which can then be cyclized with a suitable carbonyl source to form the fused imidazole ring. nih.govmdpi.com

Impact of Substituent Effects on Synthetic Pathways and Product Formation

The reactivity and regioselectivity of synthetic transformations involving this compound are significantly influenced by the electronic properties of its constituent parts. Understanding these substituent effects is crucial for predicting reaction outcomes and designing efficient synthetic pathways. nih.gov

The naphthalene-1,4-dione core acts as a strong electron-withdrawing group. This has several consequences:

Activation towards Nucleophilic Attack: The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic addition at the C2 and C3 positions. This is a key step in the formation of phenazine derivatives.

Deactivation towards Electrophilic Aromatic Substitution: The aromatic ring of the naphthalene system is deactivated, making electrophilic substitution reactions challenging.

Influence on the Chloromethyl Group: The electron-withdrawing effect of the quinone system can influence the reactivity of the remote chloromethyl group, although the primary activating factor for its S_N2 reactivity is its benzylic-like position. nih.gov

The introduction of further substituents onto the aromatic ring would modulate this reactivity profile. Electron-donating groups (EDGs) would increase the electron density of the aromatic ring, potentially facilitating electrophilic substitution while slightly decreasing the susceptibility of the quinone to nucleophilic attack. Conversely, additional electron-withdrawing groups (EWGs) would further enhance the electrophilicity of the quinone ring, making it even more reactive towards nucleophiles. The position of these additional substituents would also be critical in directing the regioselectivity of certain reactions. nih.gov

Spectroscopic and Structural Characterization Studies of 6 Chloromethyl Naphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the chloromethyl protons. The aromatic protons on the naphthalene (B1677914) ring system will appear in the typical downfield region of approximately 7.0-8.5 ppm. The protons on the quinone ring (at C-2 and C-3) are expected to be in the range of 6.8-7.2 ppm. The protons of the chloromethyl (-CH₂Cl) group are anticipated to appear as a singlet further downfield than a typical methyl group, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The two carbonyl carbons (C-1 and C-4) of the quinone moiety are the most deshielded, with expected chemical shifts in the range of δ 180-185 ppm. scilit.com The aromatic and quinone carbons will resonate in the δ 120-150 ppm region. The carbon of the chloromethyl group is expected to appear in the range of δ 40-50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(Chloromethyl)naphthalene-1,4-dione

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2/H-3 | 6.9 - 7.1 (d, d) | 138 - 140 |

| H-5 | 8.0 - 8.2 (d) | 126 - 128 |

| H-7 | 7.6 - 7.8 (d) | 130 - 132 |

| H-8 | 8.0 - 8.2 (dd) | 125 - 127 |

| -CH₂Cl | 4.7 - 4.9 (s) | 45 - 50 |

| C-1 | - | 184 - 186 |

| C-4 | - | 183 - 185 |

| C-4a | - | 131 - 133 |

| C-8a | - | 132 - 134 |

| C-6 | - | 135 - 137 |

| C-2/C-3 | - | 138-140 |

| C-5 | - | 126-128 |

| C-7 | - | 130-132 |

| C-8 | - | 125-127 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, this technique confirms the molecular formula of C₁₁H₇ClO₂. The calculated monoisotopic mass is 206.013457 g/mol .

In a typical HRMS-ESI experiment, the compound would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 207.02128. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl), providing further structural confirmation. nih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum for all chlorine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

C=O Stretching: Strong, sharp peaks in the region of 1660-1690 cm⁻¹ are characteristic of the conjugated ketone carbonyl groups of the 1,4-naphthoquinone (B94277) core. jocpr.com

Aromatic C=C Stretching: Multiple bands of medium to weak intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring system. libretexts.orgpressbooks.pub

Aromatic C-H Stretching: A weak to medium absorption band is expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring. libretexts.org

Aliphatic C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds in the chloromethyl group are expected just below 3000 cm⁻¹ (around 2950-2970 cm⁻¹).

C-Cl Stretching: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1660 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂Cl) | Stretch | 2950 - 2970 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the 1,4-naphthoquinone core in this compound gives rise to characteristic absorptions in the UV-Vis region.

The spectrum is expected to show two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (e.g., 240-280 nm) and are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and quinone systems. researchgate.net For 2-methyl-1,4-naphthoquinone, a strong absorption is observed at 251 nm. photochemcad.com

n → π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths (e.g., 330-450 nm) and involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to an antibonding π* orbital. researchgate.net These transitions are responsible for the characteristic yellow color of many naphthoquinones. researchgate.net

The position of the chloromethyl substituent on the benzenoid ring is not expected to dramatically shift the absorption maxima compared to the parent 1,4-naphthoquinone, though minor shifts may be observed.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the crystallographic databases, analysis of closely related structures, such as 2-anilino-1,4-naphthoquinone (B11863833) and other naphthoquinone derivatives, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. It is anticipated that the naphthalene-1,4-dione core would be largely planar.

In the crystal lattice, molecules would likely be arranged to maximize stabilizing intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking between the aromatic rings of adjacent molecules. nih.gov These interactions govern the packing of the molecules in the solid state.

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the chloromethyl group to the naphthalene ring. Studies on benzylic halides suggest that the conformation of the chloromethyl group is influenced by a balance of steric and electronic factors. researchgate.netlibretexts.org The preferred conformation would likely minimize steric hindrance between the chlorine atom and the adjacent hydrogen atom on the naphthalene ring.

Computational and Theoretical Investigations of 6 Chloromethyl Naphthalene 1,4 Dione

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely employed to determine the ground-state geometries and electronic properties of molecules. For 6-(chloromethyl)naphthalene-1,4-dione, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger, can predict its three-dimensional structure with high accuracy. researchgate.netmdpi.com These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ssrn.comsamipubco.com The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net For naphthalene (B1677914) derivatives, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic rings. researchgate.net The distribution of these frontier orbitals helps identify the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the electronegative oxygen atoms of the dione (B5365651) group and the chlorine atom of the chloromethyl group are expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -5.8 samipubco.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.4 to -1.1 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 to 4.8 ssrn.comsamipubco.com |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5.8 to 6.1 jmchemsci.com |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.1 to 1.4 jmchemsci.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It has become a standard computational tool for predicting UV-Vis absorption spectra and understanding the photophysical behavior of organic compounds. mdpi.comresearchgate.net For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. nih.gov

These calculations also provide information about the nature of electronic transitions, such as π → π* or n → π, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. growingscience.com By analyzing the molecular orbitals involved in the primary electronic transitions, researchers can understand how the absorption of light affects the electron distribution within the molecule. nih.gov For naphthalene-based systems, the low-energy transitions are typically dominated by π → π excitations within the aromatic core. rsc.org The presence of the dione and chloromethyl substituents can influence these transitions, potentially causing shifts in the absorption maxima. TD-DFT is also capable of modeling fluorescence and phosphorescence by calculating the properties of the lowest singlet and triplet excited states, respectively. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.68 | 337 | 0.15 | HOMO → LUMO |

| S2 | 4.12 | 301 | 0.08 | HOMO-1 → LUMO |

| S3 | 4.55 | 272 | 0.95 | HOMO → LUMO+1 |

Reactivity Index Analysis for Predicting Reaction Pathways

DFT calculations provide the foundation for analyzing global and local reactivity indices, which are powerful conceptual tools for predicting the reactive behavior of molecules. jmchemsci.com These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, these descriptors can help predict its reactivity towards various reagents and elucidate potential reaction pathways.

Global reactivity descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). jmchemsci.com Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap indicating greater hardness and lower reactivity. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons. Local reactivity is assessed using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, in the palladium-catalyzed dearomatization reaction of 1-(chloromethyl)naphthalene, DFT calculations have been used to elucidate the mechanism and the origin of regioselectivity, demonstrating the predictive power of these methods in understanding reaction pathways. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. |

| Electronegativity (χ) | -μ | Power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its stable and metastable geometries and the energy barriers between them. grafiati.com For a flexible molecule like this compound, which has a rotatable chloromethyl group, MD simulations can characterize the preferred orientations of this group relative to the naphthalene ring system. memphis.edu

MD simulations are also invaluable for studying reaction dynamics, particularly in condensed phases. nih.gov By simulating the molecule in a solvent box, one can investigate how solvent molecules influence its structure and reactivity. For studying a chemical reaction, specialized techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed, where the reacting core of the system is treated with a high level of quantum theory (like DFT) and the surrounding environment (solvent) is treated with a classical force field. This approach provides a dynamic picture of the reaction process, including the formation of transition states and intermediates.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations are routinely used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, typically show good agreement with experimental spectra, allowing for the confident assignment of vibrational modes to specific molecular motions, such as C=O stretching in the dione moiety or C-Cl stretching in the chloromethyl group.

As discussed in section 6.2, TD-DFT is the method of choice for predicting UV-Vis spectra. researchgate.net Additionally, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. unibo.it By computing the NMR parameters for a proposed structure and comparing them with experimental data, computational spectroscopy serves as a powerful tool for structure verification and elucidation. ehu.es

| Spectroscopic Technique | Parameter | Typical Calculated Value | Assignment |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequency | ~1670-1690 cm-1 | C=O symmetric stretch |

| Infrared (IR) | Vibrational Frequency | ~1580-1600 cm-1 | C=C aromatic stretch |

| 13C NMR | Chemical Shift | ~180-185 ppm | Carbonyl Carbons (C=O) |

| 1H NMR | Chemical Shift | ~7.5-8.2 ppm | Aromatic Protons |

Applications of 6 Chloromethyl Naphthalene 1,4 Dione in Advanced Chemical Fields

Role as a Precursor in Dye Synthesis

Naphthalene-based structures are fundamental to the synthesis of many classes of organic dyes, particularly azo dyes, which are among the most widely used colorants in various industries. primescholars.comresearchgate.net The utility of 6-(Chloromethyl)naphthalene-1,4-dione in this field stems from the reactivity of its chloromethyl group, which serves as an anchor point for constructing larger, more complex dye molecules.

The synthesis of azo dyes typically involves two key steps: diazotization of a primary aromatic amine and a subsequent coupling reaction with an electron-rich species, such as a phenol or another amine. uclmail.netcuhk.edu.hk The naphthalene-1,4-dione moiety can function as or be integrated into the coupling component. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for its covalent linkage to other aromatic precursors, effectively building the dye's molecular architecture. For instance, it can react with amino or hydroxyl groups on other aromatic rings to form a more complex scaffold prior to or after the azo coupling step. This versatility allows for the synthesis of a diverse range of colors, as the final hue is determined by the extended conjugation of the entire molecule. researchgate.net

Table 1: Role of Naphthalene (B1677914) Derivatives in Dye Synthesis

| Precursor Class | Reactive Group | Resulting Dye Class | Principle of Synthesis |

| Naphthylamines | Amino (-NH₂) | Azo Dyes | Diazotization of the amino group followed by coupling with an aromatic partner. researchgate.net |

| Naphthols | Hydroxyl (-OH) | Azo Dyes | Serve as the coupling component, reacting with a diazonium salt. cuhk.edu.hk |

| Chloromethylnaphthalenes | Chloromethyl (-CH₂Cl) | Various Dyes | Acts as an electrophilic building block for linking chromophores via nucleophilic substitution. nbinno.com |

| Naphthalene Dicarboxylic Acids | Carboxyl (-COOH) | Naphthalocyanine-like Dyes | Undergo cyclotetramerization to form large macrocyclic dyes. nih.gov |

Development of Fluorescent Probes

Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or biological molecules, by exhibiting a change in their fluorescence properties upon binding. nih.gov Naphthalene derivatives are frequently employed as the core fluorophore in these probes due to their inherent fluorescence and stable aromatic structure. nih.govnih.gov

The design of a fluorescent probe often follows a "fluorophore-spacer-receptor" model. In this context, the this compound scaffold serves two critical purposes. The naphthalene-1,4-dione system acts as the fluorophore, the component that emits light. The chloromethyl group functions as a reactive handle—a key site for the covalent attachment of a "receptor" unit. This receptor is a molecule or functional group specifically chosen for its ability to bind selectively to the target analyte.

The synthesis involves a nucleophilic substitution reaction where a receptor molecule, containing a nucleophilic group (like an amine or thiol), displaces the chloride ion on the chloromethyl group. nbinno.com Once the probe binds to its target analyte, the electronic environment of the naphthalene fluorophore is altered, leading to a measurable change in the fluorescence signal, such as an increase in intensity ("turn-on" response) or a shift in the emission wavelength. nih.gov This principle has been used to develop naphthalene-based probes for detecting Al³⁺ ions and for imaging pH fluctuations within cellular mitochondria. nih.govnih.gov

Table 2: Naphthalene-Based Fluorescent Probes and Their Applications

| Probe Base | Target Analyte | Principle of Detection | Application Example |

| Naphthalene Schiff Base | Al³⁺ | Chelation-enhanced fluorescence; binding with the metal ion restricts intramolecular rotation, increasing fluorescence intensity. nih.gov | Selective and sensitive detection of aluminum ions in solution. nih.gov |

| Hydroxynaphthalene-Pyridinium Salt | pH | Protonation/deprotonation of the hydroxyl group alters the intramolecular charge transfer (ICT) process, modulating fluorescence. nih.gov | Real-time imaging of mitochondrial pH changes in living cells. nih.gov |

| Naphthalene Diimide | Electron-rich Molecules | Photoinduced electron transfer from the analyte to the electron-deficient naphthalene core quenches fluorescence. rsc.org | Detection of aromatic amines or other electron-donating compounds. |

Integration into Organic Electronic Materials (e.g., Organic Solar Cells, Light-Emitting Diodes)

In the field of organic electronics, materials with tailored semiconductor properties are essential for devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Naphthalene-based compounds, particularly electron-deficient structures like naphthalene diimides (NDIs), are recognized as promising building blocks for n-type organic semiconductors. researchgate.netrsc.org These materials are crucial for accepting and transporting electrons.

The naphthalene-1,4-dione core is inherently electron-deficient, making it a suitable candidate for an electron-acceptor moiety in organic electronic materials. The primary challenge in this field is to tune the material's properties—such as its energy levels (HOMO/LUMO), solubility, and film morphology—to optimize device performance. rsc.org This is where the 6-(chloromethyl) group on the naphthalene-1,4-dione structure becomes highly advantageous. It provides a reactive site for chemical modification. For example:

Polymerization: The chloromethyl group can be used to incorporate the naphthalene-dione unit into a polymer backbone, creating a semiconducting polymer for use in the active layer of an OSC.

Side-Chain Functionalization: Attaching different side chains via the chloromethyl group can modify the molecule's solubility, which is critical for solution-based processing of devices, and can influence the molecular packing in the solid state, which directly impacts charge mobility.

In organic solar cells, which rely on a blend of electron-donor and electron-acceptor materials, a functionalized this compound derivative could be used as a non-fullerene acceptor (NFA) or as a component in a ternary blend to enhance light absorption and charge separation. nih.govresearchgate.net

Table 3: Applications of Naphthalene Derivatives in Organic Electronics

| Device Type | Role of Naphthalene Derivative | Key Property |

| Organic Solar Cell (OSC) | Non-Fullerene Acceptor (NFA) | Strong electron-accepting nature, tunable energy levels. researchgate.netresearchgate.net |

| Organic Field-Effect Transistor (OFET) | n-type Semiconductor | High electron mobility due to ordered molecular packing. researchgate.net |

| Organic Light-Emitting Diode (OLED) | Electron Transport Layer (ETL) Material | Facilitates the injection and transport of electrons from the cathode to the emissive layer. |

Utilization in the Synthesis of Complex Organic Reagents

Beyond its applications in materials science, this compound is a valuable intermediate in multi-step organic synthesis for the creation of complex molecules and specialized reagents. lkouniv.ac.in Its utility is centered on the predictable and efficient reactivity of the chloromethyl group. nbinno.com

This group makes the compound an excellent electrophile for a wide range of nucleophilic substitution reactions. nbinno.com This allows for the facile introduction of the "6-(1,4-diononaphthyl)methyl" moiety into various molecular frameworks. Synthetic chemists can leverage this reactivity to:

Form Carbon-Carbon Bonds: Reaction with organometallic reagents, such as Grignard reagents or organocuprates, can create new C-C bonds, extending the carbon skeleton.

Form Carbon-Heteroatom Bonds: It readily reacts with a host of nucleophiles, including amines, alcohols, thiols, and carboxylates, to form C-N, C-O, and C-S bonds, respectively. This is a fundamental strategy for building complex structures containing diverse functional groups. nih.gov

This versatility makes this compound a key building block for constructing larger, architecturally complex organic molecules that may be precursors to pharmaceuticals, agrochemicals, or other specialty chemicals. nih.govarchive.org

Table 4: Synthetic Transformations of the Chloromethyl Group

| Reagent Type | Nucleophile | Bond Formed | Product Class |

| Amine (R-NH₂) | Nitrogen | C-N | Substituted Amines |

| Alcohol/Phenol (R-OH) | Oxygen | C-O | Ethers |

| Thiol (R-SH) | Sulfur | C-S | Thioethers |

| Carboxylate (R-COO⁻) | Oxygen | C-O | Esters |

| Cyanide (CN⁻) | Carbon | C-C | Nitriles |

| Grignard Reagent (R-MgX) | Carbon | C-C | Alkylated Naphthalenes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Chloromethyl)naphthalene-1,4-dione, and how can purity be optimized?

- Methodological Answer : A two-step synthesis involving radical bromination followed by trans-halogenation is commonly employed. For example, bromination at the methyl group using N-bromosuccinimide (NBS) under UV light generates a bromomethyl intermediate, which is subsequently reacted with HCl or a chlorinating agent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via H-NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H-NMR : Identify aromatic protons (δ 7.8–8.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm). Compare with published spectra of analogous naphthoquinones (e.g., 2-(4-azidobutoxy)naphthalene-1,4-dione) .

- FT-IR : Confirm C=O stretches (~1650–1700 cm) and C-Cl bonds (~550–750 cm).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

Q. What experimental designs are critical for preliminary toxicity screening of this compound?

- Methodological Answer : Follow standardized protocols for acute toxicity studies:

- In vivo models : Use laboratory rodents (e.g., rats or mice) with controlled exposure routes (oral, inhalation, dermal) .

- Dose selection : Apply the OECD 423 guideline, starting with a limit test dose (2000 mg/kg) and observing for 14 days for mortality, body weight changes, and organ-specific effects (e.g., hepatic/renal toxicity) .

- Control groups : Include vehicle controls and randomization to minimize bias .

Advanced Research Questions

Q. How can researchers investigate species-specific differences in the hematological toxicity of this compound?

- Methodological Answer :

- Comparative studies : Expose human cell lines (e.g., HepG2) and rodent models to the compound, measuring hemolytic activity (e.g., erythrocyte lysis assays) and oxidative stress markers (e.g., glutathione depletion).

- Genetic profiling : Analyze polymorphisms in glucose-6-phosphate dehydrogenase (G6PDH) and other redox-sensitive genes to explain susceptibility differences .

- Mechanistic assays : Use flow cytometry to assess mitochondrial membrane potential and caspase activation in apoptotic pathways.

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications at the chloromethyl group (e.g., substitution with azido, amino, or alkyl groups) .

- Biological testing : Screen derivatives for activity in disease-relevant models (e.g., anticonvulsant effects via maximal electroshock (MES) tests or anticancer activity via MTT assays) .

- Computational modeling : Use molecular docking to predict binding affinities for targets like acetylcholinesterase or voltage-gated ion channels.

Q. How should conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer :

- Environmental simulation : Conduct OECD 307 biodegradation tests in soil/water systems under varying pH and temperature conditions.

- Analytical monitoring : Quantify residual compound levels via HPLC-MS/MS and identify degradation products (e.g., hydroxylated or demethylated metabolites) .

- Meta-analysis : Reconcile discrepancies by evaluating study design factors (e.g., exposure duration, detection limits) and applying statistical tools like sensitivity analysis .

Q. What methodologies are recommended for assessing the environmental partitioning of this compound?

- Methodological Answer :

- Partition coefficients : Measure log (octanol-water) via shake-flask methods and log (organic carbon) using batch equilibrium assays.

- Fate modeling : Apply fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil compartments .

- Field studies : Deploy passive samplers in industrial zones to monitor airborne and aquatic concentrations, correlating with local biota biomonitoring data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.